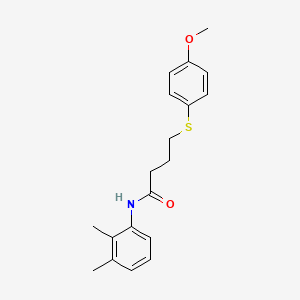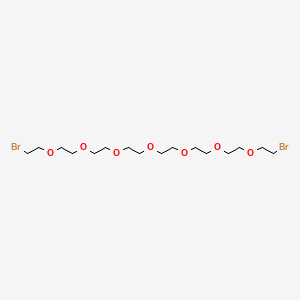
Br-PEG7-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Br-PEG7-Br: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its molecular formula C16H32Br2O7 and a molecular weight of 496.23 g/mol . This compound is widely used in bioconjugation, where it helps to conjugate polyethylene glycol chains to biomolecules like proteins, peptides, and antibodies.
Mecanismo De Acción
Target of Action
Br-PEG7-Br is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
This compound operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
As a protac linker, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting protac molecule . The PEGylation of the linker may enhance the solubility and stability of the PROTAC, potentially improving its bioavailability .
Result of Action
The primary molecular effect of this compound is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular processes controlled by these proteins . The cellular effects would depend on the specific target proteins that the PROTAC molecule (containing the this compound linker) is designed to degrade .
Action Environment
The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These factors could include the presence of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of polyethylene glycol with brominating agents under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of Br-PEG7-Br involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The compound is typically purified through processes such as recrystallization or chromatography to achieve a high level of purity .
Análisis De Reacciones Químicas
Types of Reactions: Br-PEG7-Br primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It readily reacts with thiol groups (-SH) to form stable thioether linkages (–S–CH2–).
Common Reagents and Conditions:
Thiol-containing molecules: These are commonly used to react with this compound to form thioether linkages.
Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Major Products: The major products formed from these reactions are thioether-linked conjugates, which are used in various bioconjugation applications.
Aplicaciones Científicas De Investigación
Br-PEG7-Br has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are compounds designed to degrade specific proteins within cells .
Biology:
Medicine:
Industry:
Comparación Con Compuestos Similares
Br-PEG7-Br is unique due to its polyethylene glycol-based structure and its ability to form stable thioether linkages with thiol-containing molecules. Similar compounds include:
6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in PROTAC synthesis.
11-Aminoundecanoic acid: Another alkyl chain-based PROTAC linker employed in PROTAC synthesis.
1,3-Dibromo-5,5-dimethylhydantoin: An alkyl chain-based PROTAC linker utilized in PROTAC synthesis.
These compounds share similar applications but differ in their chemical structures and specific properties.
Propiedades
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Br2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUWDFPUXHBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
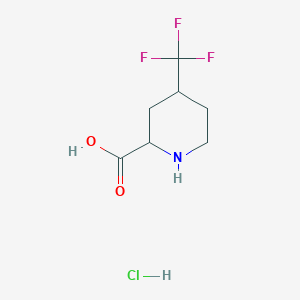
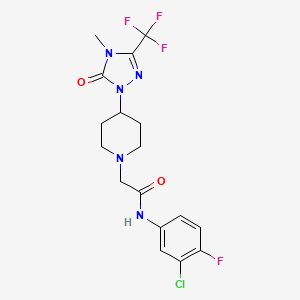
![2,4-dimethoxy-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2856815.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)
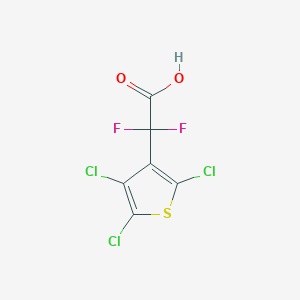
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)

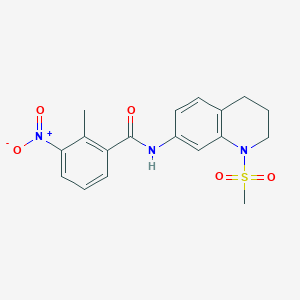
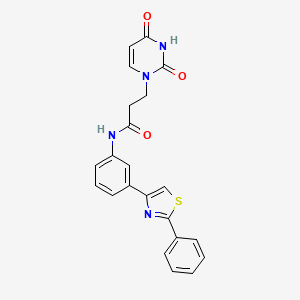
![7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)
![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)
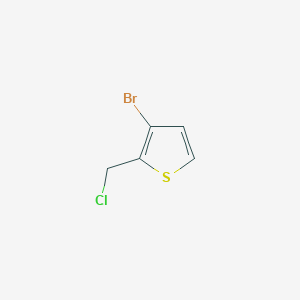
![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)
